molecular formula C25H17BrClNO5 B11572793 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11572793
M. Wt: 526.8 g/mol
InChI Key: QFHWQZVMLREVMA-UHFFFAOYSA-N
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Description

2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes benzyl, bromo, hydroxy, methoxy, and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H17BrClNO5

Molecular Weight

526.8 g/mol

IUPAC Name

2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H17BrClNO5/c1-32-19-10-14(9-17(26)23(19)30)21-20-22(29)16-11-15(27)7-8-18(16)33-24(20)25(31)28(21)12-13-5-3-2-4-6-13/h2-11,21,30H,12H2,1H3

InChI Key

QFHWQZVMLREVMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl)Br)O

Origin of Product

United States

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